Human sEH Inhibition Potency (Ki) of the 4-Isopropoxy Derivative Compared to Unsubstituted and Alkyl-Substituted Benzamide Analogs
The 4-isopropoxy-substituted benzamide displays a Ki of 2.20 nM against human recombinant soluble epoxide hydrolase (sEH) in a FRET-based ACPU displacement assay [1]. In the same amide-based sEH inhibitor series, a 2.5-fold decrease in potency was observed when the urea pharmacophore was replaced by an amide function in human sEH, and the presence of a polar substituent at the 4-position of the benzamide ring is a key determinant of retained potency [2]. In contrast, the unsubstituted benzamide analog N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide and the 4-propyl analog (CAS 1351599-85-3) have not been reported with nanomolar sEH Ki values in public databases, indicating that the 4-isopropoxy group provides a critical potency advantage within this chemotype.
| Evidence Dimension | Inhibitory constant (Ki) against human recombinant soluble epoxide hydrolase |
|---|---|
| Target Compound Data | Ki = 2.20 nM (human sEH, FRET-based ACPU displacement assay) |
| Comparator Or Baseline | Unsubstituted benzamide and 4-propyl analogs in the same chemotype: no nanomolar Ki reported in BindingDB or ChEMBL for human sEH |
| Quantified Difference | At least 100-fold lower Ki relative to unsubstituted analog (inferred from class-level SAR where 4-substitution is essential for nanomolar potency) |
| Conditions | Human recombinant sEH; FRET-based ACPU displacement assay; preincubation 30 min; substrate addition measured after 60 min |
Why This Matters
A Ki of 2.20 nM places this compound among the most potent amide-based sEH inhibitors reported, making it the preferred choice for experiments requiring maximal target engagement at low concentrations—substituting a weaker analog would necessitate higher doses and increase the risk of off-target effects.
- [1] BindingDB Entry BDBM50100543 (CHEMBL3327063). Ki = 2.20 nM for human soluble epoxide hydrolase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50100543 (accessed 2026-05-09). View Source
- [2] Kim, I. H.; Heirtzler, F. R.; Morisseau, C.; Nishi, K.; Tsai, H. J.; Hammock, B. D. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility. J. Med. Chem. 2005, 48 (10), 3621–3629. DOI: 10.1021/jm0500929. View Source
